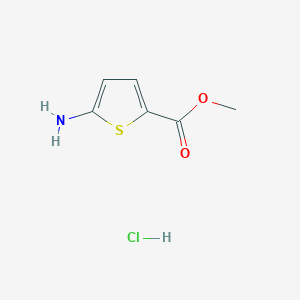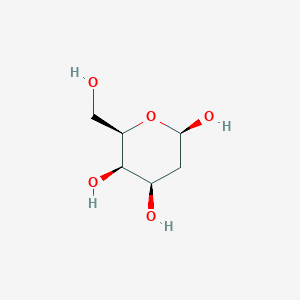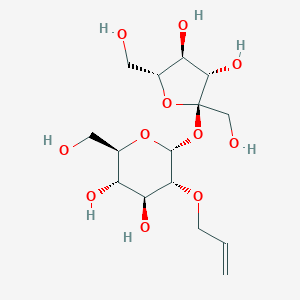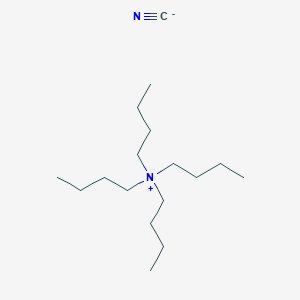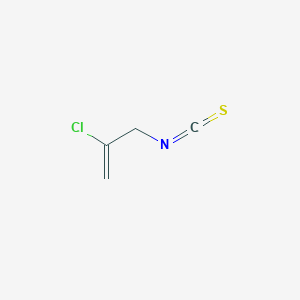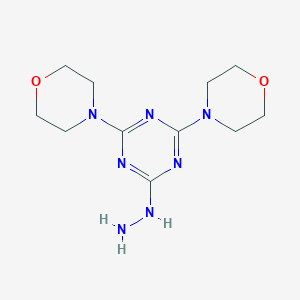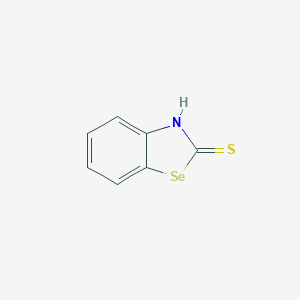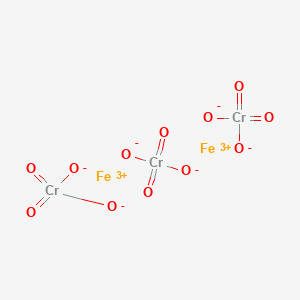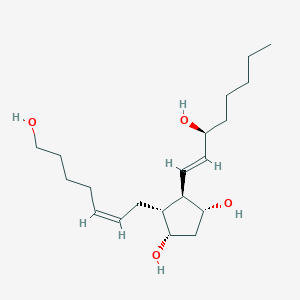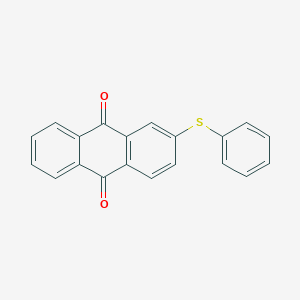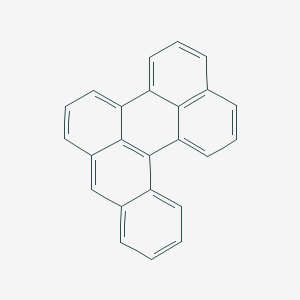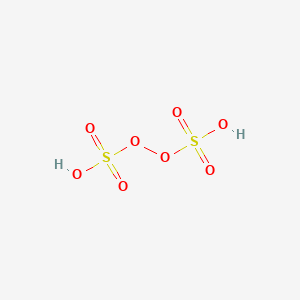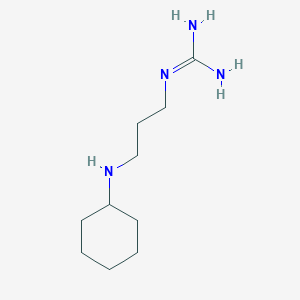
1-(3-(Cyclohexylamino)propyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Cyclohexylamino)propyl)guanidine, commonly known as CP-55,940, is a synthetic cannabinoid that has been extensively studied for its pharmacological properties. It is a potent agonist of the cannabinoid receptor CB1, which is widely distributed in the central nervous system. CP-55,940 is a valuable tool for investigating the endocannabinoid system and has potential applications in the treatment of various neurological disorders.
Wirkmechanismus
CP-55,940 acts as a potent agonist of the CB1 receptor, which is widely distributed in the central nervous system. Activation of the CB1 receptor by CP-55,940 leads to the inhibition of neurotransmitter release, resulting in the modulation of various physiological processes such as pain sensation, appetite, and mood.
Biochemische Und Physiologische Effekte
CP-55,940 has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective effects. It has also been shown to modulate appetite, mood, and memory.
Vorteile Und Einschränkungen Für Laborexperimente
CP-55,940 is a valuable tool for investigating the endocannabinoid system and its role in various physiological processes. It has high potency and selectivity for the CB1 receptor, making it a useful tool for studying the pharmacology of this receptor. However, its use is limited by its potential for abuse and dependence, and its effects on other physiological processes such as cardiovascular function.
Zukünftige Richtungen
There are numerous future directions for research on CP-55,940. One area of interest is the development of novel therapeutic agents based on its pharmacological properties. Another area of interest is the investigation of its potential for the treatment of various neurological disorders. Additionally, further studies are needed to elucidate its mechanism of action and its effects on other physiological processes.
Synthesemethoden
CP-55,940 can be synthesized using a multistep process involving the condensation of cyclohexylamine and 3-(1-naphthoyl)indole followed by the addition of guanidine. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
CP-55,940 has been extensively used in scientific research to investigate the endocannabinoid system and its role in various physiological processes. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, making it a potential therapeutic agent for various neurological disorders such as multiple sclerosis, epilepsy, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
13860-67-8 |
|---|---|
Produktname |
1-(3-(Cyclohexylamino)propyl)guanidine |
Molekularformel |
C10H22N4 |
Molekulargewicht |
198.31 g/mol |
IUPAC-Name |
2-[3-(cyclohexylamino)propyl]guanidine |
InChI |
InChI=1S/C10H22N4/c11-10(12)14-8-4-7-13-9-5-2-1-3-6-9/h9,13H,1-8H2,(H4,11,12,14) |
InChI-Schlüssel |
JFCBDCWYMZCHTF-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NCCCN=C(N)N |
Kanonische SMILES |
C1CCC(CC1)NCCCN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



